![molecular formula C16H20BrNO4 B2896187 6-溴-2-{[(叔丁氧基)羰基]氨基}-1,2,3,4-四氢萘-2-甲酸 CAS No. 1699409-15-8](/img/structure/B2896187.png)

6-溴-2-{[(叔丁氧基)羰基]氨基}-1,2,3,4-四氢萘-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

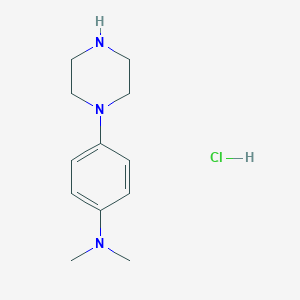

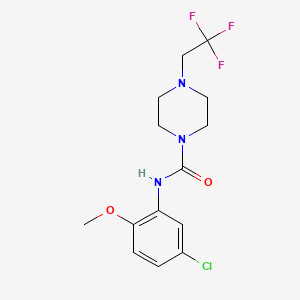

“6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is a chemical compound with a complex structure . It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of compounds with a BOC group can be accomplished under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound includes a BOC group attached to an amino group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate .Chemical Reactions Analysis

The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .科学研究应用

Synthesis of Pinacol Boronic Esters

The compound 6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be utilized in the synthesis of pinacol boronic esters. These esters are pivotal in organic synthesis, especially in Suzuki–Miyaura coupling reactions, which are used to form carbon-carbon bonds . The boron moiety in these esters can be transformed into various functional groups, enhancing the versatility of the compound in synthetic applications.

Protodeboronation Studies

This compound may also play a role in the study of protodeboronation, a process that is not well developed but is crucial for removing the boron moiety from boronic esters . Understanding the protodeboronation of alkyl boronic esters is essential for the development of new synthetic methodologies, including the formal anti-Markovnikov hydromethylation of alkenes.

Amination Reactions

The tert-butoxycarbonyl (Boc) group in the compound is a common protecting group for amines. This allows for its use in amination reactions, where the Boc group can be removed post-reaction to yield free amines . This is particularly useful in the synthesis of complex molecules where selective deprotection is required.

Peptide Synthesis

The Boc-protected amino group of this compound makes it suitable for peptide synthesis. It can be used to create dipeptides using coupling reagents, with the Boc group ensuring that the amino group does not react prematurely . This application is significant in the field of biochemistry and pharmaceuticals, where peptides have therapeutic potential.

Ionic Liquid Formation

This compound can be used to form ionic liquids when combined with imidazolium cations . These ionic liquids have applications in organic synthesis as solvents or reagents due to their unique properties, such as negligible vapor pressure and high thermal stability.

Synthesis of Salvianolic Acid A Intermediate

6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be used in the synthesis of intermediates for salvianolic acid A . This is significant in the field of natural product synthesis and could have implications for the development of new drugs.

Radical-Polar Crossover Reactions

The stability and reactivity of this compound make it a candidate for use in radical-polar crossover reactions . These reactions are a part of synthetic strategies that allow for the formation of complex molecules with high precision.

未来方向

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications in organic synthesis. The use of the BOC group in organic synthesis is a well-established field, and there may be potential for new discoveries and improvements .

作用机制

Mode of Action

The presence of the bromine atom and the tert-butoxycarbonyl group suggest that it may undergo various chemical reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential reactivity. For instance, it could participate in free radical reactions, leading to the formation of succinimide . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor the compound’s participation in free radical reactions .

属性

IUPAC Name |

6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-16(13(19)20)7-6-10-8-12(17)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXHRQDKSZCJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C=CC(=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2896106.png)

![3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2896110.png)

![2-[(4-Methoxybenzyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2896113.png)

![1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine](/img/structure/B2896114.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2896116.png)

![ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2896120.png)

![2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2896126.png)